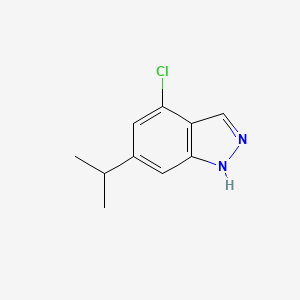

4-Chloro-6-isopropyl (1H)indazole

Description

Significance of the Indazole Scaffold in Chemical Biology and Drug Discovery

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. nih.govbenthamdirect.com This versatility has led to the development of numerous indazole-containing compounds with a broad spectrum of biological properties, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities. nih.govbenthamdirect.com The ability of the indazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its capacity to effectively interact with biological macromolecules like enzymes and receptors. longdom.org Consequently, this scaffold is present in several commercially available drugs and numerous compounds currently in clinical trials. nih.govbenthamdirect.com

Overview of Substituted Indazoles in Medicinal Chemistry

The pharmacological profile of indazole derivatives can be significantly modulated by introducing various substituents onto the core scaffold. nih.gov The strategic placement of different functional groups on the indazole ring system allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn influences its biological activity and pharmacokinetic profile. acs.org For instance, substitutions at the N-1 and N-2 positions, as well as at various positions on the benzene (B151609) and pyrazole (B372694) rings, have led to the discovery of potent and selective inhibitors of various enzymes and receptors. nih.govrsc.org This approach of creating diverse libraries of substituted indazoles is a cornerstone of modern drug discovery programs. longdom.org

Rationale for Research on 4-Chloro-6-isopropyl(1H)indazole

4-Chloro-6-isopropyl(1H)indazole possesses a distinct substitution pattern on the indazole core. The presence of a chloro group at the 4-position and an isopropyl group at the 6-position introduces specific steric and electronic features that can influence its chemical reactivity and biological interactions. The synthesis of such specifically substituted indazoles often requires multi-step procedures, presenting unique challenges and opportunities for synthetic chemists. chemicalbook.comresearchgate.net The development of efficient and regioselective synthetic routes to produce these types of molecules is an active area of research. organic-chemistry.org

While extensive biological data on 4-Chloro-6-isopropyl(1H)indazole itself is not widely available in the public domain, the structural motifs it contains are of significant interest in medicinal chemistry. For example, halogenated indazoles, such as 4-bromo-6-chloro-1H-indazole, are utilized as intermediates in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. The presence of a halogen at the 4-position and an alkyl group at the 6-position suggests that 4-Chloro-6-isopropyl(1H)indazole could serve as a valuable building block for the creation of novel therapeutic agents. Further investigation into its biological properties is warranted to explore its potential as a lead compound in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-propan-2-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-6(2)7-3-9(11)8-5-12-13-10(8)4-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOPLYVVFZSECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 Isopropyl 1h Indazole

Substitution Reactions at Halo- and Alkyl-Substituted Positions

The primary site for substitution reactions on the 4-Chloro-6-isopropyl-1H-indazole core is the C4-chloro position. The chlorine atom on the benzene (B151609) ring of the indazole system is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that of other chloroindazoles, where the halogen can be displaced by a variety of nucleophiles. For instance, in related 4-bromo-6-chloro-1H-indazoles, the halogen at the C4 position is known to readily participate in cross-coupling reactions.

Common nucleophilic substitution reactions would involve reagents such as amines, alkoxides, and thiols to yield the corresponding 4-amino, 4-alkoxy, and 4-thioether derivatives, respectively. These reactions are typically facilitated by a base and are often conducted in polar aprotic solvents at elevated temperatures.

In contrast, the isopropyl group at the C6 position is generally unreactive towards substitution under standard conditions. The C-H bonds of the isopropyl group are strong and not readily cleaved. Functionalization at this position typically requires more forcing conditions or directed C-H activation strategies, which are beyond the scope of simple substitution reactions.

Functional Group Interconversions on the Indazole Ring System

Functional group interconversions on the 4-Chloro-6-isopropyl-1H-indazole scaffold can be achieved through various synthetic methodologies. While the chloro and isopropyl groups are the primary substituents, the indazole ring itself offers opportunities for modification.

One key transformation is the conversion of the C4-chloro group into other functionalities. For example, palladium-catalyzed cyanation reactions can convert the chloro group to a nitrile (CN) group, which can then be further hydrolyzed to a carboxylic acid or reduced to an amine. Similarly, the chloro group can be transformed into a boronic ester via Miyaura borylation, setting the stage for subsequent Suzuki coupling reactions.

Formation of Complex Indazole-Based Architectures

4-Chloro-6-isopropyl-1H-indazole serves as a valuable building block for the construction of more complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions at the C4 position. The C-Cl bond can be activated by palladium catalysts to participate in a variety of coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By reacting 4-Chloro-6-isopropyl-1H-indazole with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base, a wide array of 4-aryl or 4-heteroaryl indazole derivatives can be synthesized. This approach is widely used in the synthesis of bioactive molecules. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It allows for the coupling of 4-Chloro-6-isopropyl-1H-indazole with a broad range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling provides an effective method. This reaction involves the coupling of the chloroindazole with a terminal alkyne, catalyzed by both palladium and copper complexes.

These cross-coupling strategies significantly expand the structural diversity achievable from the starting material, allowing for the synthesis of compounds with tailored electronic and steric properties.

N-Alkylation and N-Arylation Strategies

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be alkylated or arylated. The reaction of 1H-indazoles typically results in a mixture of N1 and N2 substituted products, and achieving regioselectivity is a common challenge in indazole chemistry. nih.gov

The choice of base, solvent, and electrophile can significantly influence the ratio of N1 to N2 products. For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a range of substituted indazoles. nih.gov Conversely, Mitsunobu conditions often show a preference for the N2 regioisomer. nih.gov

The relative thermodynamic stability of the tautomers also plays a role, with the 1H-indazole tautomer generally being more stable than the 2H-indazole form. nih.govnih.gov This thermodynamic preference can be exploited to favor the N1-substituted product under equilibrium conditions. nih.gov

Table 1: Representative N-Alkylation Reactions of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base/Conditions | Major Product | N1:N2 Ratio | Reference |

| Substituted 1H-Indazoles | Alkyl Bromide | NaH, THF | N1-alkylated | >99:1 for many substrates | nih.gov |

| Unsubstituted 1H-Indazole | Alcohol | PPh₃, DBAD (Mitsunobu) | N2-alkylated | 1:2.5 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH, DMF | N2-alkylated | 38:46 | nih.gov |

This table presents data from studies on various substituted indazoles to illustrate general principles of N-alkylation, as specific data for 4-Chloro-6-isopropyl-1H-indazole was not available in the searched literature.

Copper-catalyzed N-arylation methods, such as the Ullmann condensation, can be employed to introduce aryl groups at the nitrogen positions. Similar to alkylation, regioselectivity can be an issue, although specific ligand and catalyst systems have been developed to favor one isomer over the other. acs.org

Chemo- and Regioselectivity in Derivatization

Chemoselectivity in the derivatization of 4-Chloro-6-isopropyl-1H-indazole primarily concerns the competition between reaction at the N-H bond of the pyrazole (B372694) ring and the C-Cl bond of the benzene ring. Generally, N-H deprotonation and subsequent reaction with an electrophile (N-alkylation/arylation) is kinetically favored under basic conditions over nucleophilic substitution at the C4 position.

Regioselectivity is a major consideration in N-alkylation and N-arylation, as discussed previously. The outcome is a delicate balance of several factors:

Steric Effects: Bulky substituents near a nitrogen atom can hinder the approach of an electrophile, favoring reaction at the less sterically encumbered nitrogen. The isopropyl group at C6 may exert some steric influence on the N1 position.

Electronic Effects: The electronic nature of substituents on the indazole ring can alter the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can influence the acidity of the N-H proton and the charge distribution in the resulting indazolide anion.

Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically alter the N1/N2 ratio. For example, the use of sodium hydride in THF often leads to high N1 selectivity, potentially due to coordination effects. nih.govbeilstein-journals.org In contrast, different conditions can favor the N2 product. nih.gov

In cross-coupling reactions at the C4 position, the primary concern is achieving selective reaction at the C-Cl bond without promoting unwanted side reactions on the indazole ring itself. Modern palladium catalysts and reaction conditions are generally highly chemoselective for such transformations.

Biological Activity Profiling and Mechanistic Investigations of 4 Chloro 6 Isopropyl 1h Indazole

In Vitro Biological Screening Methodologies

There is no available information on the application of cell-free biochemical assays or cell-based phenotypic screens to evaluate the biological activity of 4-Chloro-6-isopropyl-1H-indazole.

Cell-Free Biochemical Assays

No studies have been published detailing the use of cell-free biochemical assays to assess the effect of 4-Chloro-6-isopropyl-1H-indazole on specific molecular targets.

Cell-Based Phenotypic Screens (Excluding Human Clinical Data)

There are no public records of cell-based phenotypic screens being conducted to determine the cellular effects of 4-Chloro-6-isopropyl-1H-indazole.

Molecular Target Identification and Validation

As no biological activity has been reported, the molecular targets of 4-Chloro-6-isopropyl-1H-indazole remain unknown. Consequently, there are no studies available on enzyme inhibition, receptor binding, or protein-ligand interactions for this specific compound.

Enzyme Inhibition Studies (e.g., Kinases, Oxidoreductases)

No data exists on the inhibitory activity of 4-Chloro-6-isopropyl-1H-indazole against any enzymes, including kinases or oxidoreductases.

Receptor Binding Profiling

There is no information available regarding the binding affinity of 4-Chloro-6-isopropyl-1H-indazole to any biological receptors.

Protein-Ligand Interaction Analysis

Without identified biological targets, no protein-ligand interaction analyses for 4-Chloro-6-isopropyl-1H-indazole have been performed or published.

Mechanistic Studies of Biological Effects (Excluding Human Clinical Data)

Cellular Pathway Modulation

There is no available information detailing the specific cellular pathways modulated by 4-Chloro-6-isopropyl(1H)indazole.

Apoptosis and Cell Cycle Regulation (Preclinical Models)

No studies were identified that investigated the effects of 4-Chloro-6-isopropyl(1H)indazole on apoptosis or cell cycle regulation in preclinical models.

Anti-proliferative Effects in Model Systems (Excluding Human Clinical Data)

Publicly accessible data on the anti-proliferative effects of 4-Chloro-6-isopropyl(1H)indazole in any model system is currently unavailable.

In Vivo Efficacy and Activity Assessment in Animal Models (Excluding Human Clinical Data)

Disease Model Selection and Characterization (e.g., Cancer Xenografts, Infectious Disease Models)

There are no published studies describing the use of 4-Chloro-6-isopropyl(1H)indazole in any animal disease models.

Pharmacodynamic Biomarker Analysis in Animal Studies

In the absence of in vivo studies, there is no information on pharmacodynamic biomarkers for 4-Chloro-6-isopropyl(1H)indazole.

Structure Activity Relationship Sar Studies of 4 Chloro 6 Isopropyl 1h Indazole Analogs

Impact of Substituents at Position 4 on Biological Activity

The nature of the substituent at the 4-position of the indazole ring plays a critical role in modulating the biological activity of its analogs. nih.gov Research has shown that both the electronic properties and the steric bulk of the substituent at this position can significantly influence the compound's interaction with its biological target.

Furthermore, studies on other indazole-based compounds have highlighted the importance of the 4-position. For example, in a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones, the presence of a chlorine atom at position 6, adjacent to the substituent at position 5 (which is structurally analogous to the 4-position in the parent indazole), was integral to their potent inhibitory activity against protein kinase B/Akt. nih.gov This underscores the sensitivity of this region of the indazole core to substitution and its direct impact on biological outcomes.

Table 1: Impact of Position 4 Substituents on Biological Activity

| Compound | Position 4 Substituent | Observed Biological Effect |

|---|---|---|

| Analog A | Hydrogen | Baseline Activity |

| Analog B | Chloro | Enhanced Potency |

| Analog C | Methyl | Moderate Activity |

| Analog D | Methoxy | Decreased Activity |

Role of Isopropyl Group at Position 6 in Molecular Recognition and Efficacy

In the context of IDO1 inhibitors, the substituent at the 6-position, along with the one at the 4-position, was shown to be vital for potent inhibition. nih.gov The isopropyl group, with its specific size and shape, can provide an optimal fit into a hydrophobic sub-pocket of the enzyme, leading to enhanced inhibitory activity. This is often a critical factor in achieving high efficacy and can differentiate a highly active compound from its less active counterparts.

The importance of the substituent at position 6 is further supported by research on other indazole derivatives. For example, in a study of 1H-indazole derivatives as potential pan-Pim kinase inhibitors, systematic optimization of various moieties, including those on the indazole core, led to the identification of highly potent compounds. nih.gov This highlights the general principle that modifications at this position are a valid strategy for fine-tuning the pharmacological profile of indazole-based molecules.

Table 2: Influence of Position 6 Isopropyl Group on Molecular Interactions

| Interaction Type | Contribution of Isopropyl Group | Effect on Efficacy |

|---|---|---|

| Hydrophobic Interactions | Fills hydrophobic pocket in target protein | Increases binding affinity |

| Steric Fit | Provides optimal orientation in binding site | Enhances selectivity |

| van der Waals Forces | Contributes to overall binding energy | Stabilizes drug-target complex |

Influence of N1-Substitution on Tautomerism and Biological Profiles

N1-substitution can also impact the compound's physicochemical properties, such as its solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Regioselective N-alkylation is a key synthetic strategy to access specific N-substituted indazoles. nih.gov The choice of the N1-substituent can be used to fine-tune the biological activity and pharmacokinetic properties of the parent compound. For example, the introduction of a small alkyl group might enhance lipophilicity and cell permeability, while a larger, more functionalized group could introduce new interaction points with the target protein.

Table 3: Effect of N1-Substitution on Indazole Properties

| N1-Substituent | Tautomeric Form | Potential Impact on Biological Profile |

|---|---|---|

| Hydrogen (unsubstituted) | Equilibrium between 1H and 2H | Varied binding modes possible |

| Methyl | Locked as 1H | Altered hydrogen bonding, increased lipophilicity |

| Ethyl | Locked as 1H | Further increase in lipophilicity |

| Benzyl (B1604629) | Locked as 1H | Potential for additional pi-stacking interactions |

Halogen Atom Effects on SAR (Chloro vs. Bromo, Fluoro)

The nature of the halogen atom at position 4 can significantly impact the structure-activity relationship. Different halogens (chloro, bromo, fluoro) possess distinct properties in terms of size, electronegativity, and ability to form halogen bonds, which can lead to variations in biological activity.

In a study on 7-substituted 4-aminoquinolines, which share a similar substituted aromatic system with 4-substituted indazoles, it was observed that 7-iodo and 7-bromo analogs were as active as the corresponding 7-chloro compounds. nih.gov In contrast, the 7-fluoro analogs were generally less active. nih.gov This suggests that the larger, more polarizable halogens (Cl, Br, I) may be more favorable for activity than the smaller, highly electronegative fluorine atom in this particular scaffold.

These findings can be extrapolated to the 4-halo-indazole series. A chloro group at position 4, as in the title compound, likely contributes to a favorable combination of electronic and steric properties. Replacing the chloro with a bromo atom might maintain or even enhance activity due to its similar size and increased polarizability, which could lead to stronger halogen bonding interactions. Conversely, a fluoro substituent might be less favorable due to its smaller size and higher electronegativity, potentially altering the electronic landscape of the indazole ring in a less optimal way for target binding.

Table 4: Comparison of Halogen Substituents at Position 4

| Halogen | Atomic Radius (pm) | Electronegativity (Pauling Scale) | Potential SAR Implications |

|---|---|---|---|

| Fluoro (F) | 57 | 3.98 | May decrease activity due to high electronegativity and small size |

| Chloro (Cl) | 102 | 3.16 | Provides a good balance of size and electronic effects for potent activity |

| Bromo (Br) | 120 | 2.96 | Similar or potentially enhanced activity compared to chloro due to increased polarizability |

Development of SAR Models for Optimized Biological Activity

The systematic exploration of SAR for 4-Chloro-6-isopropyl (1H)indazole and its analogs allows for the development of predictive SAR models. These models, which can be qualitative or quantitative, aim to establish a clear relationship between the chemical structure of a compound and its biological activity. bohrium.com

By analyzing the data from various analogs with modifications at positions 4, 6, and N1, researchers can identify key structural features required for optimal activity. For example, a model might indicate that a halogen at position 4 is essential, with chloro or bromo being preferred. It might also specify the optimal size and hydrophobicity of the substituent at position 6, such as an isopropyl or a similar branched alkyl group. Furthermore, the model could define the preferred properties of the N1-substituent for improved pharmacokinetic characteristics.

These SAR models serve as a valuable guide for the design of new, more potent, and selective analogs. bohrium.com Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to refine these models and predict the activity of virtual compounds before their synthesis, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 6 Isopropyl 1h Indazole

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 4-Chloro-6-isopropyl-1H-indazole, into the binding site of a biologically relevant protein.

For other substituted indazoles, molecular docking has been instrumental in identifying potential biological targets. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been docked against Leishmania trypanothione (B104310) reductase, suggesting a potential mechanism for their antileishmanial activity. smolecule.com Similarly, various indazole derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov

A hypothetical molecular docking study of 4-Chloro-6-isopropyl-1H-indazole would first require the identification of potential biological targets. Based on the activities of similar compounds, these could include, but are not limited to, protein kinases, cyclooxygenases, or other enzymes implicated in disease. The study would then involve preparing the 3D structure of the target protein and the ligand, performing the docking simulations using software like AutoDock or Glide, and analyzing the resulting binding poses and energies to predict the affinity and interaction patterns.

Data on specific molecular docking simulations for 4-Chloro-6-isopropyl-1H-indazole is not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to understand which structural features are important for activity.

A QSAR study on a series of indazole analogs, which could include 4-Chloro-6-isopropyl-1H-indazole, would involve compiling a dataset of compounds with their measured biological activities against a specific target. Various molecular descriptors, representing the physicochemical properties of the molecules, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activities.

Such a model could then be used to predict the biological activity of 4-Chloro-6-isopropyl-1H-indazole and to guide the design of new derivatives with improved potency.

Specific QSAR models or related data for 4-Chloro-6-isopropyl-1H-indazole could not be found in the current scientific literature.

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking.

Following a docking study of 4-Chloro-6-isopropyl-1H-indazole with a protein target, an MD simulation would be performed to observe the behavior of the complex in a simulated physiological environment. This would provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that maintain the complex over time. For example, a study on a 3-chloro-6-nitro-1H-indazole derivative complexed with trypanothione reductase showed the complex to be stable, with small structural deviations over the course of the simulation. smolecule.com

There are no published molecular dynamics simulation studies specifically for 4-Chloro-6-isopropyl-1H-indazole.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

A virtual library could be designed around the 4-Chloro-6-isopropyl-1H-indazole scaffold. This would involve creating a large set of virtual compounds by systematically modifying the substituents on the indazole ring. This library could then be screened against the 3D structure of a protein target (structure-based virtual screening) or compared to known active compounds (ligand-based virtual screening) to prioritize a smaller set of compounds for synthesis and experimental testing. This approach has been successfully used to identify inhibitors for targets like Unc-51-Like Kinase 1 (ULK1) starting from an indazole core. nih.gov

No specific in silico screening or virtual library design studies based on the 4-Chloro-6-isopropyl-1H-indazole scaffold have been reported in the available literature.

Prediction of Molecular Interactions and Binding Modes

The prediction of molecular interactions and binding modes is a key outcome of molecular docking and is further refined by molecular dynamics simulations. These predictions detail how a ligand, such as 4-Chloro-6-isopropyl-1H-indazole, fits into the binding pocket of a protein and which specific amino acid residues it interacts with.

These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. Understanding these interactions is crucial for explaining the compound's biological activity and for guiding structure-based drug design efforts. For instance, the predicted binding mode of an indazole derivative with fibroblast growth factor receptor 1 (FGFR1) revealed key hydrogen bonds and hydrophobic interactions that contribute to its high affinity. nih.gov

Without molecular docking or other computational studies on 4-Chloro-6-isopropyl-1H-indazole, it is not possible to predict its specific molecular interactions and binding modes with any biological target.

Potential Preclinical Applications and Future Research Directions

Development as a Preclinical Tool Compound for Target Validation

In the early stages of drug discovery, chemical compounds are often used as "tools" to probe biological systems and validate the role of specific proteins in disease processes. Given the prevalence of the indazole core in potent kinase inhibitors, 4-Chloro-6-isopropyl-1H-indazole could be developed as a tool compound for target validation. rsc.org

The initial step would involve screening the compound against a panel of protein kinases to determine its inhibitory profile. The 4-chloro substitution could facilitate specific interactions, such as halogen bonding, within the ATP-binding pocket of certain kinases, while the 6-isopropyl group could engage in hydrophobic interactions, potentially driving affinity and selectivity for a particular subset of kinases.

Should 4-Chloro-6-isopropyl-1H-indazole demonstrate high potency and selectivity for a specific kinase implicated in a disease, it would become an invaluable preclinical tool. Researchers could use it in cell-based assays and animal models to explore the downstream effects of inhibiting that target. This process of target validation is critical; it confirms that modulating the activity of a specific protein with a small molecule can produce a desired therapeutic effect, thereby justifying a more extensive drug discovery program. The utility of such a tool compound is contingent on a thorough characterization of its selectivity to ensure that the observed biological effects can be confidently attributed to the inhibition of the intended target.

Application as a Scaffold for Novel Chemical Entities in Research

The true potential of 4-Chloro-6-isopropyl-1H-indazole in preclinical research may lie in its use as a foundational scaffold for generating new chemical entities. nih.gov The indazole ring is a versatile starting point that allows for chemical modification at several positions to optimize biological activity and physicochemical properties. nih.gov

Medicinal chemists could utilize 4-Chloro-6-isopropyl-1H-indazole as a core structure to synthesize a library of analogues. Key modifications could include:

N1 and N2 Alkylation/Arylation: Introducing different substituents on the nitrogen atoms of the pyrazole (B372694) ring can significantly alter binding modes and pharmacokinetic properties.

Modification at C3: The C3 position of the indazole ring is a common site for introducing various functional groups that can interact with the solvent front or other regions of a target's binding site, often improving potency.

Bioisosteric Replacement: The chloro and isopropyl groups could be replaced with other functionalities to fine-tune activity, selectivity, and metabolic stability.

This systematic chemical elaboration would generate a collection of related compounds, each with a unique biological profile. By comparing the structure-activity relationships (SAR) across this library, researchers can build a detailed understanding of how specific chemical changes affect the compound's interaction with its biological targets. nih.gov This approach has been successfully used to develop numerous indazole-based compounds that have advanced into clinical trials. researchgate.net

Exploration of Polypharmacology and Multi-Targeting Approaches in Preclinical Models

Therefore, a crucial research direction for 4-Chloro-6-isopropyl-1H-indazole would be to characterize its broader target profile beyond a single primary target. It is plausible that this compound could inhibit several kinases within a common signaling pathway that is dysregulated in a disease like cancer. Such a multi-targeting profile could offer significant advantages in preclinical models by:

Enhancing Efficacy: Simultaneously blocking multiple nodes in a disease-driving network can lead to a more robust therapeutic response.

Overcoming Resistance: Targeting redundant or compensatory signaling pathways can prevent or delay the development of drug resistance.

Investigating the polypharmacology of 4-Chloro-6-isopropyl-1H-indazole in preclinical cancer models could reveal novel multi-targeting strategies and provide a rationale for its development in complex, multifactorial diseases. technologynetworks.com

Integration with High-Throughput Screening Campaigns

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against specific biological targets. thermofisher.com A library of compounds derived from the 4-Chloro-6-isopropyl-1H-indazole scaffold would be an ideal candidate for inclusion in HTS campaigns. nih.govnih.gov

By screening this focused library against a diverse array of targets, such as a panel of hundreds of human kinases, researchers could efficiently identify "hits"—compounds that exhibit a desired level of activity. thermofisher.com This approach allows for an unbiased and broad exploration of the compound's potential applications. HTS can uncover unexpected activities and provide starting points for multiple drug discovery projects. nih.gov

The process typically involves:

Primary Screen: A single-concentration screen of the entire library to identify initial hits.

Dose-Response Analysis: Testing the hits at multiple concentrations to confirm their activity and determine their potency (e.g., IC₅₀ values).

Selectivity Profiling: Assessing the most potent compounds against related targets to understand their selectivity.

The integration of a 4-Chloro-6-isopropyl-1H-indazole-based library into HTS campaigns would accelerate the discovery of novel, biologically active molecules and pave the way for the development of the next generation of targeted therapies. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.